1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of sodium borohydride and methyl chloroformate in organic solvents such as ether, glyme, tetrahydrofuran (THF), methanol, and water . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, dihydropyridine derivatives are known to act as calcium channel antagonists by binding to voltage-gated calcium channels, thereby restricting the influx of calcium ions. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .
Comparison with Similar Compounds
1,2-Dihydropyridine: Another dihydropyridine derivative with similar chemical properties but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and significant biological activities
Uniqueness: 1-Hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
72960-93-1 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-hydroxy-4-iminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-2-8(11)5(3-4)6(9)10/h1-3,7,11H,(H,9,10) |
InChI Key |
OUSYHQMNWFVMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=CC1=N)C(=O)O)O |
Origin of Product |
United States |
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